molecular formula C23H21BrN6O2S B15142745 SARS-CoV-2 3CLpro-IN-3

SARS-CoV-2 3CLpro-IN-3

Cat. No.: B15142745
M. Wt: 525.4 g/mol
InChI Key: RBXPXJMTLBBAOI-PFHIICLJSA-N
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Description

SARS-CoV-2 3CLpro-IN-3 is a compound that targets the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is essential for the viral replication and transcription processes, making it a critical target for antiviral drug development. Inhibitors like this compound are designed to block the activity of this protease, thereby hindering the virus’s ability to replicate and spread .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 3CLpro-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 3CLpro-IN-3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

SARS-CoV-2 3CLpro-IN-3 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. The compound interacts with key amino acid residues in the active site, such as cysteine and histidine, which are crucial for the enzyme’s catalytic function. This inhibition prevents the cleavage of viral polyproteins, thereby blocking viral replication and transcription .

Comparison with Similar Compounds

SARS-CoV-2 3CLpro-IN-3 can be compared with other 3CLpro inhibitors such as nirmatrelvir, ensitrelvir, and WU-04. These compounds share a similar mechanism of action but may differ in their binding affinities, selectivity, and resistance profiles:

Each of these inhibitors has unique structural features and pharmacokinetic properties that influence their efficacy and safety profiles.

Properties

Molecular Formula

C23H21BrN6O2S

Molecular Weight

525.4 g/mol

IUPAC Name

ethyl (2E)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C23H21BrN6O2S/c1-2-32-22(31)21(28-25-20-15-13-17(24)14-16-20)33-23(29-26-18-9-5-3-6-10-18)30-27-19-11-7-4-8-12-19/h3-16,25-26H,2H2,1H3/b28-21+,29-23+,30-27?

InChI Key

RBXPXJMTLBBAOI-PFHIICLJSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Br)/S/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)SC(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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